molecular formula C18H24F3NO3 B5606688 (4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[3-(trifluoromethyl)phenyl]acetyl}piperidin-4-ol

(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[3-(trifluoromethyl)phenyl]acetyl}piperidin-4-ol

Cat. No. B5606688
M. Wt: 359.4 g/mol
InChI Key: DQLYWLTXTHOGGS-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[3-(trifluoromethyl)phenyl]acetyl}piperidin-4-ol is a complex chemical compound. It exhibits properties and reactions that are of interest in various fields of chemistry and molecular biology.

Synthesis Analysis

The synthesis of related piperidine compounds often involves multi-step chemical processes. For instance, a compound with a piperidine structure was synthesized using a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine (Khan et al., 2013). Another example is the synthesis of 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, which involved the alkylation of a precursor with [11C]methyl trifluoromethanesulfonate (Brown-Proctor et al., 1999).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by techniques like X-ray diffraction analysis. For example, a piperidine-based molecule demonstrated a chair conformation with various hydrogen bonding interactions (Matarrese et al., 2000). Another study reported on the structure of a piperidine derivative crystallizing in a specific space group, with detailed molecular measurements (Fun et al., 2012).

Chemical Reactions and Properties

Piperidine compounds often undergo various chemical reactions, including methoxylation, acylation, and more. For example, anodic methoxylation of N-trifluoroacetyl-piperidine led to the formation of methoxy derivatives (Duquet et al., 2010).

Physical Properties Analysis

The physical properties of piperidine derivatives can be diverse. The research often focuses on aspects like crystal structure, hydrogen bonding, and molecular conformations, as seen in the study of diethyl 2,6-dihydroxy-4-(3-nitrophenyl)-2,6-bis(trifluoromethyl)piperidine-3,5-dicarboxylate (Fun et al., 2012).

Chemical Properties Analysis

Chemical properties, including reactivity, stereochemistry, and interaction with biological molecules, are key aspects of piperidine derivatives. For instance, a study explored the stereochemistry and biological investigation of N-acyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-ones (Mohanraj & Ponnuswamy, 2018).

properties

IUPAC Name

1-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3NO3/c1-16(2)11-22(8-7-17(16,24)12-25-3)15(23)10-13-5-4-6-14(9-13)18(19,20)21/h4-6,9,24H,7-8,10-12H2,1-3H3/t17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLYWLTXTHOGGS-QGZVFWFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(COC)O)C(=O)CC2=CC(=CC=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@]1(COC)O)C(=O)CC2=CC(=CC=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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